Topoisomerase inhibitor 3
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Overview
Description
Topoisomerase inhibitors are a class of compounds that interfere with the action of topoisomerases, enzymes crucial for DNA replication, transcription, and repair. Topoisomerase inhibitor 3 is a specific compound within this class that has shown significant potential in scientific research, particularly in the fields of cancer treatment and antibiotic development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase inhibitor 3 typically involves multi-step organic synthesis. One common method includes the reaction of a precursor compound with thionyl chloride and pyridine to form an acid chloride intermediate. This intermediate is then reacted with phenols to produce the final ester product .
Industrial Production Methods: Industrial production of topoisomerase inhibitors often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Topoisomerase inhibitor 3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA topology and the mechanisms of DNA replication and repair.
Biology: Helps in understanding the role of topoisomerases in cellular processes and genetic regulation.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the development of new antibiotics and anti-cancer drugs
Mechanism of Action
Topoisomerase inhibitor 3 exerts its effects by stabilizing the topoisomerase-DNA cleavable complex. This prevents the re-ligation step of the catalytic reaction, leading to the accumulation of DNA breaks. These breaks can induce apoptosis and cell death, making the compound effective against rapidly dividing cells, such as cancer cells .
Molecular Targets and Pathways:
Topoisomerase I and II: These enzymes are the primary targets, and their inhibition disrupts DNA replication and transcription.
DNA Damage Response Pathways: Activation of these pathways leads to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Topoisomerase inhibitor 3 is unique compared to other topoisomerase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Irinotecan: A topoisomerase I inhibitor used in cancer therapy.
Etoposide: A topoisomerase II inhibitor also used in cancer treatment.
Doxorubicin: An anthracycline antibiotic that inhibits topoisomerase II .
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.
Properties
Molecular Formula |
C22H20N2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[(3S)-3-aminopyrrolidine-1-carbonyl]-4,11-dihydroxy-2,3-dihydro-1H-cyclopenta[b]anthracene-5,10-dione |
InChI |
InChI=1S/C22H20N2O5/c23-11-5-6-24(9-11)22(29)10-7-14-15(8-10)21(28)17-16(20(14)27)18(25)12-3-1-2-4-13(12)19(17)26/h1-4,10-11,27-28H,5-9,23H2/t11-/m0/s1 |
InChI Key |
DKTKUPGWANWPSS-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2CC3=C(C2)C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O |
Canonical SMILES |
C1CN(CC1N)C(=O)C2CC3=C(C2)C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
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